molecular formula C19H20N2O2 B2716489 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide CAS No. 1796951-25-1

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide

Cat. No. B2716489
CAS RN: 1796951-25-1
M. Wt: 308.381
InChI Key: BJXMMPMLGYEKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation utilizing a radical approach .


Physical And Chemical Properties Analysis

Benzamide appears as a white solid in powdered form, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .

Scientific Research Applications

Analytical Profiling in Toxicology

Research has been conducted on psychoactive arylcyclohexylamines, which are structurally related to 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide, to understand their analytical profiles and determination in biological matrices. This work is crucial for forensic and clinical toxicology, providing insights into the detection and analysis of novel psychoactive substances (De Paoli, G. et al., 2013).

Corrosion Inhibition

The synthesis and characterization of new acrylamide derivatives, including those with cyano and benzamide groups, have been studied for their application as corrosion inhibitors. This research shows the potential of these compounds to protect metals against corrosion in acidic environments, important for industrial applications (Abu-Rayyan, A. et al., 2022).

Radioimaging for Melanoma

Radioiodinated benzamide derivatives have been explored for their uptake in melanoma, offering potential improvements in imaging and therapy for melanoma metastases. This research underlines the significance of structural variations in benzamides for enhanced melanoma selectivity and uptake (Eisenhut, M. et al., 2000).

Mechanofluorochromic Properties

Studies on 3-aryl-2-cyano acrylamide derivatives have revealed their different optical properties due to distinct stacking modes, contributing to the field of material science by offering insights into the design of fluorescent materials with tunable properties (Song, Q. et al., 2015).

Positive Allosteric Modulation of Receptors

Research has identified benzamide derivatives as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), suggesting potential therapeutic applications in neurological and psychiatric disorders. This highlights the importance of benzamide derivatives in drug discovery and development (Kinney, G. et al., 2005).

properties

IUPAC Name

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-19(23-2,17-10-5-4-6-11-17)14-21-18(22)16-9-7-8-15(12-16)13-20/h4-12H,3,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXMMPMLGYEKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.